Allopurinol

Description

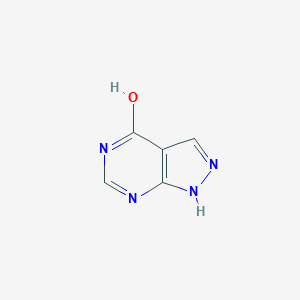

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNXPDARWKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | allopurinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allopurinol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022573 | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |

| Record name | SID56424020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

315-30-0, 184789-03-5, 691008-24-9 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allopurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 662 °F (NTP, 1992), >300, 350 °C | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The historical discovery and development of allopurinol as a xanthine oxidase inhibitor

An In-depth Technical Guide to the Historical Discovery and Development of Allopurinol as a Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the landmark discovery and development of this compound, a cornerstone in the management of hyperuricemia and gout. It details the scientific journey from the initial hypothesis rooted in rational drug design to its establishment as a potent xanthine oxidase inhibitor. This document includes detailed experimental methodologies, quantitative data from pivotal studies, and visualizations of the core biochemical and experimental processes.

The Dawn of Rational Drug Design: A Paradigm Shift

The story of this compound is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories.[1][2] In the 1940s and 50s, they championed a new philosophy of "rational drug design."[2][3] This approach moved away from the prevailing trial-and-error screening of compounds, instead focusing on understanding the fundamental biochemical pathways of normal and pathogenic cells.[4][5] By identifying differences in nucleic acid metabolism, they aimed to synthesize antimetabolites—structural analogs of natural metabolites—that could selectively interfere with the growth of cancer cells, bacteria, and viruses.[3][4] This methodical approach led to the development of several groundbreaking drugs, including treatments for leukemia and malaria, and laid the foundation for the discovery of this compound.[5][6]

A Serendipitous Pivot: From Cancer Therapy to Gout

This compound was first synthesized in 1956 by Roland K. Robins.[7] Its initial development by Hitchings and Elion was not for gout, but as an adjunct to cancer chemotherapy.[1] They had previously developed the thiopurine drug 6-mercaptopurine (6-MP) for acute lymphoblastic leukemia.[6] A major limitation of 6-MP was its rapid breakdown by the enzyme xanthine oxidase (XO). Hitchings and Elion hypothesized that an inhibitor of xanthine oxidase could potentiate the effects of 6-MP by preventing its degradation.[1]

This compound, a structural isomer of the natural purine base hypoxanthine, was identified as a potent inhibitor of this enzyme.[1][8] It was subsequently tested in collaboration with Wayne Rundles to see if it could enhance the efficacy of 6-MP.[1] While the combination therapy did not produce the desired improvement in leukemia outcomes, these clinical studies revealed a powerful and consistent side effect: a dramatic reduction in the patients' blood and urine levels of uric acid.[1] Recognizing the significance of this finding, the team pivoted their focus to the drug's potential for treating gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals resulting from hyperuricemia.[1][7][9] This marked the beginning of this compound's journey to becoming the first-line treatment for chronic gout, a status it has held for decades.[10][11] It was first marketed for the treatment of gout in 1966.[1][7]

Biochemical Foundation: The Purine Catabolism Pathway

Uric acid is the final, poorly soluble end-product of purine metabolism in humans.[9][12] Purines, derived from dietary sources or endogenous cellular turnover, are catabolized through a series of steps. The final two reactions—the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid—are both catalyzed by the enzyme xanthine oxidoreductase (XOR), which exists in dehydrogenase (XDH) and oxidase (XO) forms.[10][13][14] In conditions like gout, either the overproduction or underexcretion of uric acid leads to hyperuricemia, increasing the risk of crystal formation in joints and tissues.[15][16] Xanthine oxidase, therefore, represents a critical control point in this pathway and a prime target for therapeutic intervention.[10][15]

Caption: Purine catabolism pathway and the inhibitory action of this compound.

Mechanism of Xanthine Oxidase Inhibition

This compound exerts its therapeutic effect through a sophisticated mechanism of enzyme inhibition.

-

Competitive Substrate: As a structural analog of hypoxanthine, this compound acts as a substrate for xanthine oxidase.[8][17]

-

Conversion to Active Metabolite: The enzyme hydroxylates this compound, converting it to its primary active metabolite, oxypurinol (also known as alloxanthine).[8][18]

-

Potent Inhibition: Oxypurinol is a more potent and long-acting inhibitor of xanthine oxidase than this compound itself.[13][17] It binds very tightly to a reduced molybdenum (Mo(IV)) center in the enzyme's active site.[13][19] This stable enzyme-inhibitor complex effectively blocks the active site, preventing it from catalyzing the conversion of its natural substrates, hypoxanthine and xanthine.[13]

-

Biochemical Consequences: This inhibition leads to a decrease in the production of uric acid.[20] Consequently, serum and urine concentrations of the more soluble precursors, hypoxanthine and xanthine, increase.[8][20] The body can then excrete these more soluble compounds, and some are reutilized in the purine salvage pathway, which provides a feedback mechanism that can decrease the de novo synthesis of purines.[8][20]

Caption: this compound is metabolized to oxypurinol, which forms a stable inhibitory complex with xanthine oxidase.

Experimental Protocols and Quantitative Data

The efficacy of xanthine oxidase inhibitors is determined using standardized biochemical assays and confirmed in clinical trials.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method used to determine the inhibitory activity of a compound against xanthine oxidase. The assay measures the production of uric acid, which absorbs light at a wavelength of approximately 290-295 nm.

-

Reagent Preparation:

-

Buffer: Prepare a 50-100 mM potassium phosphate buffer (pH 7.5-7.8).[21][22]

-

Enzyme Solution: Dissolve xanthine oxidase in the ice-cold buffer to a working concentration of 0.01-0.1 units/mL. Keep on ice.[23][24]

-

Substrate Solution: Dissolve xanthine or hypoxanthine in the buffer to a final assay concentration of 75-150 µM.[21][24]

-

Test Compound (Inhibitor): Dissolve the test compound (e.g., this compound) and prepare serial dilutions in the buffer or DMSO.[24]

-

Positive Control: Use a known inhibitor like this compound.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate or quartz cuvette, add the reaction mixture components: phosphate buffer, enzyme solution, and the test compound (or buffer for the control).[22][24]

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.[22][24]

-

Initiate the reaction by adding the substrate solution (xanthine).[24]

-

Immediately measure the change in absorbance at 290-295 nm over time using a spectrophotometer.[21][23]

-

-

Data Analysis:

-

Calculate the rate of uric acid formation from the initial linear portion of the absorbance curve.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100[22]

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Caption: A typical experimental workflow for assessing xanthine oxidase inhibition.

Data Presentation

The following tables summarize key quantitative data from pharmacokinetic and clinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite, Oxypurinol

| Parameter | This compound | Oxypurinol | Source(s) |

|---|---|---|---|

| Oral Absorption | ~90% from GI tract | - | [8][20] |

| Peak Plasma Level | ~1.5 hours | ~4.5 hours | [8][20] |

| Plasma Half-life | 1-2 hours | 15-18 hours | [18][20] |

| Metabolism | Rapidly metabolized to oxypurinol | Slowly excreted by kidneys | [18] |

| Excretion | Primarily renal (as oxypurinol) | Primarily renal |[18] |

Table 2: Efficacy of this compound vs. Placebo in Chronic Gout (Summary of Trial Data)

| Outcome | This compound (100-300 mg/day) | Placebo | Absolute Effect | Source(s) |

|---|---|---|---|---|

| Frequency of Acute Gout Attacks | 8% of participants | 12% of participants | 4% absolute reduction | [25][26] |

| Achieving Target Serum Urate (<6.0 mg/dL) | 96% of participants | 0% of participants | 96% absolute increase | [25][26] |

| Withdrawals due to Adverse Events | 6% of participants | 4% of participants | Not statistically significant |[25][26] |

Table 3: Biochemical Effects of a Single Oral 300mg Dose of this compound in Normal Subjects

| Parameter | Baseline (approx.) | Change after this compound | Source(s) |

|---|---|---|---|

| Serum Uric Acid | Normal range (3-7 mg/dL) | Significant decrease, noticeable within hours | [9][27] |

| Serum Xanthine & Hypoxanthine | ~0.15 mg/dL | Increase to 0.3-0.4 mg/dL | [20] |

| Urinary Uric Acid Excretion | Normal | Decreased | [27] |

| Urinary Xanthine & Hypoxanthine Excretion | Minimal | Markedly increased |[8][27] |

Conclusion and Legacy

The discovery and development of this compound represent a triumph of rational drug design and a pivotal moment in the treatment of metabolic disease. What began as an effort to enhance cancer therapy serendipitously led to the creation of the first highly effective urate-lowering therapy for gout.[1][11] The meticulous work of Hitchings, Elion, and their colleagues in elucidating the purine metabolic pathway and identifying xanthine oxidase as a key therapeutic target transformed the management of hyperuricemia. For their "discoveries of important principles for drug treatment," George Hitchings and Gertrude Elion were jointly awarded the Nobel Prize in Physiology or Medicine in 1988, cementing the legacy of their groundbreaking approach to pharmacology.[5] this compound remains a first-line therapy, a testament to the enduring power of a scientifically driven, mechanism-based approach to drug development.[28]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scienceheroes.com [scienceheroes.com]

- 3. Gertrude Elion - American Chemical Society [acs.org]

- 4. womenshistory.org [womenshistory.org]

- 5. nobelprize.org [nobelprize.org]

- 6. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 7. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. metabolism of purines and Gout.pptx [slideshare.net]

- 10. Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key [musculoskeletalkey.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Purine metabolism - Wikipedia [en.wikipedia.org]

- 13. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Are Either or Both Hyperuricemia and Xanthine Oxidase Directly Toxic to the Vasculature? A critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. mdpi.com [mdpi.com]

- 22. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]

- 23. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 24. revistabionatura.com [revistabionatura.com]

- 25. This compound for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cochranelibrary.com [cochranelibrary.com]

- 27. [A study on treatment of hyperuricemia--effects and kinetics of this compound and oxipurinol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. What drugs are in development for Gout? [synapse.patsnap.com]

Beyond Uric Acid: An In-depth Technical Guide to the Off-Target Effects of Allopurinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted pharmacological actions of allopurinol that extend beyond its well-characterized role as a competitive inhibitor of xanthine oxidase. While its efficacy in managing hyperuricemia and gout is undisputed, a growing body of evidence reveals that this compound and its primary metabolite, oxypurinol, exert significant off-target effects on several physiological pathways. These ancillary mechanisms present both opportunities for therapeutic repositioning and important considerations for drug development. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Modulation of Pyrimidine Metabolism

A significant and well-documented off-target effect of this compound is its interference with the de novo pyrimidine synthesis pathway. This occurs through the inhibition of orotidine-5'-phosphate decarboxylase (ODC), the final enzyme in the pathway that converts orotidine monophosphate (OMP) to uridine monophosphate (UMP).

This compound ribonucleotide, a metabolite of this compound, acts as a potent inhibitor of ODC.[1][2] This inhibition leads to an accumulation of OMP and its precursor, orotic acid, resulting in a notable increase in the urinary excretion of orotidine and orotic acid.[1][2]

Quantitative Data:

| Parameter | Effect of this compound | Reference |

| Urinary Orotidine Excretion | Striking increase | [1] |

| Urinary Orotic Acid Excretion | Striking increase | [1][2] |

| Orotidylic Decarboxylase Activity | Potently inhibited by this compound ribonucleotide and xanthosine 5'-monophosphate | [1] |

Signaling Pathway:

Caption: this compound's impact on pyrimidine synthesis.

Experimental Protocol: Measurement of De Novo Pyrimidine Biosynthesis

This protocol is based on the principles of stable isotope tracing to quantify the flux through the de novo pyrimidine synthesis pathway.[3]

Objective: To measure the rate of de novo pyrimidine synthesis in cells or tissues treated with this compound.

Materials:

-

Cell culture medium or appropriate buffer

-

[¹³C]-bicarbonate or ¹³CO₂

-

Cell or tissue lysates

-

Internal standards (e.g., [¹⁵N₂]-uracil)

-

Reagents for nucleotide extraction (e.g., perchloric acid)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell/Tissue Culture and Treatment: Culture cells or prepare tissue slices in the presence or absence of this compound for a defined period.

-

Isotope Labeling: Introduce [¹³C]-bicarbonate into the culture medium or expose tissues to a ¹³CO₂ atmosphere for a specific duration.

-

Harvesting and Extraction: Harvest the cells or tissues and perform a perchloric acid extraction to isolate the nucleotide pool.

-

Sample Preparation: Neutralize the extract and perform enzymatic or chemical hydrolysis to release the pyrimidine bases.

-

Derivatization: Derivatize the pyrimidine bases to make them volatile for GC-MS analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Monitor the ion fragments corresponding to unlabeled and ¹³C-labeled uracil.

-

Quantification: Calculate the enrichment of ¹³C in the uracil pool relative to the internal standard. The rate of incorporation of the stable isotope reflects the flux through the de novo synthesis pathway.

Immunomodulatory Effects on T-Cell Activation

This compound has demonstrated notable immunomodulatory properties, particularly in its ability to suppress T-cell activation and cytokine production. These effects appear to be independent of its action on xanthine oxidase and uric acid levels.

Studies have shown that this compound can significantly reduce the frequency of interferon-gamma (IFN-γ) and interleukin-2 (IL-2) producing T-cells following both polyclonal and antigen-specific stimulation.[4] Furthermore, this compound attenuates the upregulation of CD69, an early marker of T-cell activation, and reduces intracellular reactive oxygen species (iROS) in T-cells.[4] The active metabolite, oxypurinol, has been identified as a key driver of CD8+ T-cell mediated responses in this compound hypersensitivity, highlighting the drug's interaction with the immune system.[5][6][7][8]

Quantitative Data:

| Parameter | This compound Concentration | Effect | Reference |

| IFN-γ producing T-cells (polyclonal stimulation) | 300 µg/ml | Markedly decreased frequency | [4] |

| IL-2 producing T-cells (polyclonal stimulation) | 300 µg/ml | Markedly decreased frequency | [4] |

| CD69 upregulation on CD4+ T-cells (anti-CD3/CD28 stimulation) | 300 µg/ml | Attenuated | [4] |

| CD69 upregulation on CD8+ T-cells (anti-CD3/CD28 stimulation) | 300 µg/ml | Attenuated | [4] |

| Intracellular Reactive Oxygen Species (iROS) in T-cells | Not specified | Significantly reduced | [4] |

Signaling Pathway:

Caption: this compound's modulation of T-cell activation.

Experimental Protocol: T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method to assess the impact of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).[9][10]

Objective: To measure the proliferation of T-cells in response to stimulation in the presence or absence of this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

RPMI-1640 culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies

-

This compound stock solution

-

CFSE staining solution

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

-

CFSE Labeling: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding an equal volume of cold complete medium.

-

Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.

-

Cell Culture: Plate the CFSE-labeled cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Treatment and Stimulation: Add this compound at various concentrations to the designated wells. Stimulate the cells with a mitogen (e.g., PHA) or plate-bound anti-CD3 and soluble anti-CD28 antibodies. Include unstimulated and stimulated control wells without this compound.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. Gate on the lymphocyte population and measure the fluorescence intensity of CFSE. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct proliferation peaks.

-

Data Analysis: Quantify the percentage of divided cells and the proliferation index in each condition.

Improvement of Endothelial Function

This compound has been shown to improve endothelial function, particularly in patients with chronic heart failure (CHF) and chronic kidney disease (CKD).[11][12][13][14] This beneficial effect is primarily attributed to a reduction in oxidative stress. While this is often linked to the inhibition of xanthine oxidase-derived reactive oxygen species, some studies suggest the improvement in endothelial function may be independent of uric acid lowering.[15]

Quantitative Data:

| Patient Population | Parameter | Effect of this compound | Reference |

| Chronic Heart Failure (CHF) | Endothelial Function (Standardized Mean Difference) | 0.776 (95% CI: 0.429, 1.122) | [12][14] |

| Chronic Kidney Disease (CKD) | Endothelial Function (Standardized Mean Difference) | 0.350 (95% CI: 0.009, 0.690) | [12][14] |

| Hyperuricemic CHF Patients | Peak Leg Blood Flow | +23% | [11] |

| Hyperuricemic CHF Patients | Flow-dependent Flow (Arm) | +58% | [11] |

| CHF Patients | Plasma Malondialdehyde (marker of oxidative stress) | Significantly reduced (346±128 nmol/L vs 461±101 nmol/L for placebo) | [13] |

Logical Relationship Diagram:

Caption: this compound's effect on endothelial function.

Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures and is a common method to assess angiogenesis and endothelial function in vitro.[16][17][18][19]

Objective: To evaluate the effect of this compound on the tube-forming capacity of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

This compound stock solution

-

96-well culture plate

-

Inverted microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with a thin layer. Allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in a small volume of serum-free medium. Seed the cells onto the solidified matrix at a density of 1-2 x 10⁴ cells/well.

-

Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 4-18 hours.

-

Imaging: Monitor the formation of tube-like structures using an inverted microscope at regular intervals. Capture images for quantitative analysis.

-

Quantification: Analyze the images using angiogenesis analysis software to quantify parameters such as the number of nodes, number of junctions, total tube length, and number of loops.

Alteration of Gut Microbiota

Emerging research indicates that this compound can modulate the composition of the gut microbiome. In a rat model of hyperuricemia, this compound treatment was associated with changes in the relative abundance of several bacterial genera.

Quantitative Data (from a rat model):

| Bacterial Genus | Effect of this compound Treatment | Reference |

| Bifidobacterium | Increased | [20][21] |

| Collinsella | Increased | [20][21] |

| Adlercreutzia | Decreased | [20][21] |

| Anaerostipes | Decreased | [20][21] |

| Bilophila | Specifically decreased | [20][21][22][23] |

| Morganella | Specifically decreased | [20][21] |

| Desulfovibrio | Specifically decreased | [20][21] |

Experimental Workflow:

Caption: Workflow for gut microbiota analysis.

Enhanced Purine Salvage

In addition to inhibiting purine catabolism, this compound therapy has been shown to enhance the purine salvage pathway. This pathway recycles purine bases, converting them back into nucleotides. By increasing the reutilization of purines, this compound contributes to the overall reduction in total purine excretion, an effect that goes beyond simple xanthine oxidase inhibition.[24]

Signaling Pathway:

Caption: this compound's dual action on purine metabolism.

Conclusion

The off-target effects of this compound are substantial and of significant interest to the scientific and drug development communities. Its ability to modulate pyrimidine metabolism, suppress T-cell activation, improve endothelial function, alter the gut microbiota, and enhance purine salvage underscores a complex pharmacological profile. A thorough understanding of these mechanisms is crucial for identifying new therapeutic applications for this compound and for the development of future purine analogue-based drugs with improved target specificity and safety profiles. The experimental protocols provided herein offer a starting point for researchers aiming to further investigate these fascinating off-target phenomena.

References

- 1. This compound: alteration in pyrimidine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The influence of this compound on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [acuresearchbank.acu.edu.au]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. ClinPGx [clinpgx.org]

- 8. The this compound metabolite, oxypurinol, drives oligoclonal expansions of drug‐reactive T cells in resolved hypersensitivity cases and drug‐naïve healthy donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mucosalimmunology.ch [mucosalimmunology.ch]

- 10. biotium.com [biotium.com]

- 11. ahajournals.org [ahajournals.org]

- 12. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. This compound and endothelial function: A systematic review with meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. In Vitro Assays for Endothelial Cell Functions Required for Angiogenesis: Proliferation, Motility, Tubular Differentiation, and Matrix Proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro assays for endothelial cell functions related to angiogenesis: proliferation, motility, tubular differentiation, and proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Alterations of the Gut Microbiome Associated With the Treatment of Hyperuricaemia in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Gut microbiota remodeling: A promising therapeutic strategy to confront hyperuricemia and gout [frontiersin.org]

- 22. wjgnet.com [wjgnet.com]

- 23. The role of gut microbiota in gout: Is gut microbiota a potential target for gout treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enhanced purine salvage during this compound therapy: an important pharmacologic property in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Allopurinol's impact on purine salvage pathway and de novo synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effects by profoundly influencing purine metabolism. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound and its active metabolite, oxypurinol, modulate the intricate balance between the de novo synthesis and salvage pathways of purine nucleotides. By primarily inhibiting xanthine oxidase, this compound orchestrates a metabolic shift that not only curtails uric acid production but also enhances the reutilization of purine bases, thereby impacting the overall purine pool. This document details the biochemical intricacies of these interactions, presents quantitative data on the enzymatic and metabolic consequences of this compound administration, and provides comprehensive experimental protocols for the key assays cited. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's multifaceted mechanism of action.

Introduction: The Central Role of Purine Metabolism

Purine nucleotides are fundamental biomolecules essential for a myriad of cellular processes, including nucleic acid synthesis, energy transfer (ATP, GTP), and cellular signaling.[1] Eukaryotic cells maintain a balanced pool of these critical molecules through two interconnected pathways: the de novo synthesis pathway and the purine salvage pathway.[1]

-

De Novo Purine Synthesis: This energy-intensive pathway constructs the purine ring from simpler precursors, such as amino acids and bicarbonate.[1] It is a critical process for rapidly proliferating cells.

-

Purine Salvage Pathway: This energy-efficient pathway recycles purine bases (adenine, guanine, and hypoxanthine) derived from the breakdown of nucleic acids and dietary sources to regenerate nucleotides.[1]

The final step in purine catabolism in humans is the formation of uric acid, a process catalyzed by the enzyme xanthine oxidase.[1] Dysregulation of purine metabolism leading to the overproduction of uric acid results in hyperuricemia, a condition that can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2]

This compound has long been the primary therapeutic agent for managing hyperuricemia. Its efficacy stems from its ability to strategically intervene in the purine metabolic network.

This compound's Core Mechanism of Action: Inhibition of Xanthine Oxidase

This compound is a structural analog of the natural purine base hypoxanthine.[3] Following administration, it is rapidly metabolized by xanthine oxidase to its major active metabolite, oxypurinol (also known as alloxanthine).[3][4] Both this compound and oxypurinol are potent inhibitors of xanthine oxidase.[3][4]

Xanthine oxidase catalyzes the final two steps of purine degradation: the oxidation of hypoxanthine to xanthine and the subsequent oxidation of xanthine to uric acid.[5] this compound acts as a substrate for xanthine oxidase and is converted to oxypurinol. Oxypurinol then binds very tightly to the reduced molybdenum center in the active site of the enzyme, leading to its inhibition.[5] This inhibition is a key factor in this compound's therapeutic effect, as it directly reduces the production of uric acid.[2]

References

- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

Allopurinol's Anti-Inflammatory Properties: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its capacity to inhibit xanthine oxidase, the pivotal enzyme in uric acid synthesis.[1] Beyond this well-established mechanism, a growing body of early-stage research has begun to illuminate the multifaceted anti-inflammatory properties of this compound, independent of its urate-lowering effects.[2][3] This technical guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing a detailed overview of its mechanisms, key experimental findings, and the methodologies employed in this burgeoning area of investigation. The evidence suggests that this compound's therapeutic potential may extend to a broader range of inflammatory conditions.[4][5]

Core Anti-Inflammatory Mechanisms

This compound's anti-inflammatory effects are attributed to several interconnected mechanisms, primarily revolving around the inhibition of xanthine oxidase and the subsequent reduction in reactive oxygen species (ROS) production.[6] This inhibitory action disrupts key inflammatory signaling pathways, most notably the NLRP3 inflammasome.[1][4]

Inhibition of Xanthine Oxidase and Reduction of Oxidative Stress

The enzymatic conversion of hypoxanthine to xanthine and subsequently to uric acid by xanthine oxidase is a significant source of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[6] By inhibiting xanthine oxidase, this compound and its active metabolite, oxypurinol, curtail the generation of these ROS. This reduction in oxidative stress is a critical upstream event that mitigates downstream inflammatory cascades.[7]

Attenuation of the NLRP3 Inflammasome

The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response.[8] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[9] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1] This inhibition is thought to occur through the reduction of ROS, which are known activators of the NLRP3 inflammasome.[1] Additionally, this compound may block the stimulating effects of thioredoxin-interacting protein (TXNIP), a key regulator of NLRP3 activation.[2]

Modulation of Pro-Inflammatory Cytokine Production

Through its influence on the NLRP3 inflammasome and other signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), this compound has been demonstrated to reduce the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and Interleukin-6 (IL-6).[2][10][11]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from key early-stage research studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines in Preclinical Models

| Model System | Treatment | Outcome Measure | Result | Reference |

| Potassium Oxonate-Induced Hyperuricemic Mice | This compound (5 mg/kg) | Serum IL-1β | Significant decrease compared to hyperuricemic control | [12] |

| Potassium Oxonate-Induced Hyperuricemic Mice | This compound (5 mg/kg) | Serum TNF-α | Significant decrease compared to hyperuricemic control | [12] |

| Rat Model of Renal Ischemia | This compound (10 and 50 mg/kg) | Plasma TNF-α | Significant downregulation compared to ischemic controls | [11] |

| Rat Model of Renal Ischemia | This compound (10 and 50 mg/kg) | Plasma IL-1β | Significant downregulation compared to ischemic controls | [11] |

| Rat Model of Renal Ischemia | This compound (10 and 50 mg/kg) | Plasma IL-6 | Significant downregulation compared to ischemic controls | [11] |

Table 2: Effect of this compound on Oxidative Stress Markers in Preclinical Models

| Model System | Treatment | Outcome Measure | Result | Reference |

| Gouty Quail Model | This compound | Superoxide Dismutase (SOD) in synovial tissue | Increased content compared to model group | [13] |

| Gouty Quail Model | This compound | Malondialdehyde (MDA) in synovial tissue | Decreased content compared to model group | [13] |

| Gouty Quail Model | This compound | Glutathione (GSH) in synovial tissue | Increased content compared to model group | [13] |

Table 3: Effect of this compound on Inflammasome Components in Preclinical Models

| Model System | Treatment | Outcome Measure | Result | Reference |

| Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS) | This compound | NLRP3 protein level | Significant decrease in a dose-dependent manner | [1] |

| Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS) | This compound | ASC expression in supernatant | Significant decrease in a dose-dependent manner | [1] |

| Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS) | This compound | Caspase-1 expression in supernatant | Significant decrease in a dose-dependent manner | [1] |

| Uric Acid-Stimulated Fibroblast-Like Synoviocytes (FLS) | This compound | IL-1β expression in supernatant | Significant decrease in a dose-dependent manner | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Xanthine Oxidase (XO) Inhibitory Activity Assay

-

Objective: To determine the direct inhibitory effect of this compound on the activity of xanthine oxidase.

-

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound (test compound)

-

Phosphate buffer (pH 7.5)

-

Spectrophotometer

-

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer and a solution of xanthine.

-

Add a solution of xanthine oxidase to the mixture.

-

To the experimental group, add varying concentrations of this compound. The control group receives a vehicle (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the substrate, xanthine.

-

Monitor the production of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Calculate the percentage of XO inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.[14][15]

-

Animal Model of Hyperuricemia and Inflammation

-

Objective: To induce hyperuricemia and an inflammatory response in an animal model to evaluate the in vivo effects of this compound.

-

Animal Model: Male Kunming mice or Wistar rats are commonly used.

-

Materials:

-

Potassium oxonate (uricase inhibitor)

-

This compound

-

Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

-

Sterile saline

-

-

Protocol:

-

Induce hyperuricemia by intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) for a specified number of days.[14][16]

-

Administer this compound orally (e.g., 5-50 mg/kg) or a vehicle to the respective animal groups daily for the duration of the experiment.[12][14]

-

At the end of the treatment period, collect blood samples for the measurement of serum uric acid and inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits.[12]

-

Tissues of interest (e.g., kidney, synovial tissue) can be harvested for histological analysis and measurement of oxidative stress markers.[13]

-

Cell-Based Assay for Inflammasome Activation

-

Objective: To investigate the effect of this compound on NLRP3 inflammasome activation in a cell culture model.

-

Cell Line: Human monocytic cell lines (e.g., THP-1) or primary cells like bone marrow-derived macrophages (BMDMs) are suitable.

-

Materials:

-

Cell culture medium (e.g., RPMI-1640)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS) for priming

-

Uric acid (monosodium urate crystals) or ATP as an NLRP3 activator

-

This compound

-

ELISA kits for IL-1β

-

Western blot reagents for NLRP3, ASC, and caspase-1

-

-

Protocol:

-

Culture and differentiate THP-1 cells with PMA.

-

Prime the cells with LPS (e.g., 1 µg/mL) for several hours to upregulate pro-IL-1β and NLRP3 expression.

-

Pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with an NLRP3 activator such as MSU crystals or ATP.

-

Collect the cell culture supernatant to measure the levels of secreted IL-1β using an ELISA kit.[1]

-

Lyse the cells to extract proteins and analyze the expression of NLRP3, ASC, and cleaved caspase-1 by Western blotting.[1]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes related to this compound's anti-inflammatory actions.

Conclusion and Future Directions

The early-stage research landscape strongly indicates that this compound possesses significant anti-inflammatory properties that are ancillary to its primary function of urate lowering. The inhibition of xanthine oxidase, with the consequent reduction in reactive oxygen species and dampening of the NLRP3 inflammasome signaling cascade, appears to be the central mechanism of action. The preclinical data, demonstrating a reduction in key pro-inflammatory cytokines and markers of oxidative stress, are compelling.

For researchers, scientists, and drug development professionals, these findings open up new avenues for the potential repositioning of this compound in a variety of inflammatory and oxidative stress-related diseases beyond gout. Future research should focus on:

-

Elucidating the complete signaling network: A deeper understanding of this compound's effects on other inflammatory pathways is warranted.

-

Dose-response studies: Rigorous dose-finding studies are needed to optimize the anti-inflammatory effects of this compound, which may differ from the doses required for urate lowering.

-

Translational studies: Well-designed clinical trials are essential to validate these preclinical findings in human inflammatory diseases.

This technical guide provides a solid foundation for understanding the current state of research into this compound's anti-inflammatory properties. The detailed methodologies and summarized data offer a valuable resource for those looking to build upon this promising area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Beyond urate lowering: Analgesic and anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the Anti-inflammatory Effect of this compound on the Prevention of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Protective Effect of Renal Ischemia by Downregulating TNF-α, IL-1β, and IL-6 Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 15. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]

Methodological & Application

Application Note: Quantification of Allopurinol and Oxypurinol in Plasma by HPLC-UV

Introduction

Allopurinol is a cornerstone medication for managing conditions associated with hyperuricemia, such as gout.[1] It functions as a potent inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[2] this compound is rapidly metabolized to its primary active metabolite, oxypurinol (also known as alloxanthine), which has a significantly longer half-life and also inhibits xanthine oxidase.[3][4] Given the variability in patient response and the importance of maintaining therapeutic concentrations for efficacy while avoiding potential toxicity, therapeutic drug monitoring (TDM) and pharmacokinetic studies are crucial.[3][4] This document provides a detailed protocol for a simple, accurate, and reproducible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of this compound and oxypurinol in plasma.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound, its metabolite oxypurinol, and an internal standard from endogenous plasma components. A protein precipitation step is employed for sample clean-up. The separation is typically achieved on a C8 or C18 stationary phase with an isocratic mobile phase. The compounds are detected by their absorbance of ultraviolet (UV) light at a specific wavelength, and the resulting peak areas are used for quantification against a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Oxypurinol reference standard

-

Acetonitrile (HPLC grade)[2]

-

Formic acid (or Sodium Acetate for alternative mobile phase)[2][3]

-

Perchloric acid or Trichloroacetic acid (for protein precipitation)[5][6]

-

Dichloromethane (for washing step, optional)[3]

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human or animal plasma (for calibration and quality control samples)

2. Instrumentation

-

HPLC system equipped with:

-

Centrifuge capable of high speeds (e.g., 21,500 x g) and temperature control (e.g., 5°C)[2]

-

Vortex mixer

-

Mechanical shaker[2]

-

Vacuum evaporator (optional)[2]

-

Analytical balance

-

pH meter

3. Chromatographic Conditions

The following table outlines a validated set of chromatographic conditions.

| Parameter | Condition |

| Column | LiChrospher® 100 RP-8 (5 µm), 125 x 4 mm[2][7][8] |

| Pre-Column | LiChroCART® 4-4 LiChrospher® 100 RP-8 (5 µm)[2] |

| Mobile Phase | Water with 0.1% Formic Acid and 0.25% Acetonitrile[2] (Alternative: 0.02 M Sodium Acetate, pH 4.5)[3][4] |

| Flow Rate | 0.7 mL/min[2] (Alternative: 1.0 mL/min)[3][4] |

| Column Temp. | 25°C[2] |

| Detection (UV) | 254 nm[2][3][4] |

| Injection Vol. | 60 µL[2] |

| Run Time | Approximately 10-15 minutes[2][3] |

4. Preparation of Standard Solutions and Quality Controls (QCs)

-

Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve this compound, oxypurinol, and acyclovir (IS) in an appropriate solvent (e.g., a small amount of 0.1 M NaOH, then dilute with mobile phase) to create individual stock solutions. Store at 4°C.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions using the mobile phase to create a series of working standard solutions for spiking into blank plasma.

-

Calibration Standards & QCs: Spike 100 µL aliquots of drug-free plasma with the appropriate working standard solutions to achieve the desired concentration range for the calibration curve (e.g., 0.1 to 20.0 µg/mL for both analytes).[2] Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.25, 10.0, and 16.0 µg/mL).[2]

5. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma (standard, QC, or unknown sample) into a microcentrifuge tube.[2]

-

Add 25 µL of the Internal Standard solution (e.g., acyclovir at 40.0 µg/mL).[2]

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[2]

-

Vortex or shake vigorously for 1 minute.[2]

-

Let the samples stand at room temperature for 10 minutes.[2]

-

Centrifuge at 21,500 x g for 10 minutes at 5°C.[2]

-

Carefully transfer the supernatant (organic phase) to a clean tube.

-

Evaporate the organic phase to dryness using a vacuum evaporator at 25°C.[2]

-

Reconstitute the residue in 200 µL of the mobile phase and vortex for 10 seconds.[2]

-

Inject 60 µL of the reconstituted sample into the HPLC system.[2]

6. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

-

Calculate the concentration of this compound and oxypurinol in the QC and unknown samples using the regression equation from the calibration curve.

Visualized Workflows and Relationships

Caption: Experimental workflow for plasma sample analysis.

Caption: Core parameters for HPLC method validation.

Quantitative Data and Method Validation

The performance of this HPLC-UV method has been validated according to established guidelines. The key quantitative parameters are summarized below.

Table 1: Calibration and Linearity

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 20.0[2][7] | > 0.99 |

| Oxypurinol | 0.1 - 20.0[2][7] | > 0.99 |

An alternative method showed linearity of 0.5-10 mg/L for this compound and 1-40 mg/L for oxypurinol.[3][4]

Table 2: Sensitivity

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | 0.1 µg/mL[1] | 0.1 µg/mL[2][7] |

| Oxypurinol | 0.1 µg/mL[1] | 0.1 µg/mL[2][7] |

Note: LOD and LOQ can vary between different validated methods. One study reported an LOQ of 0.5 mg/L for this compound and 1.0 mg/L for oxypurinol.[3]

Table 3: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Error) |

| This compound | Low, Med, High | < 15%[2][3] | < 15%[1][3] | Within ± 15% (typically < 5%)[3] |

| Oxypurinol | Low, Med, High | < 15%[2][3] | < 15%[1][3] | Within ± 15% (typically < 5%)[3] |

The coefficient of variation for precision should be less than 15% for all concentrations, except for the LOQ, where it should not exceed 20%.[2]

Table 4: Retention Times

| Compound | Retention Time (min) |

| This compound | ~6.0[2] (or ~12.3 in alternative method[3][4]) |

| Oxypurinol | ~7.8[2] (or ~9.9 in alternative method[3][4]) |

| Acyclovir (IS) | ~9.9[2] |

Stability

Analyte stability in plasma has been demonstrated under various conditions. Samples are typically stable when stored at -20°C until analysis.[2] Post-processing stability in the autosampler has been confirmed for at least 24 hours at 12°C.[2] Short-term stability at room temperature has been shown for up to four hours.[2]

The described HPLC-UV method is simple, accurate, sensitive, and reproducible for the simultaneous quantification of this compound and oxypurinol in plasma.[2] Its straightforward protein precipitation sample preparation and relatively short run time make it suitable for routine therapeutic drug monitoring and for conducting pharmacokinetic studies in research and clinical settings.[1][2]

References

- 1. Simultaneous determination of this compound and oxipurinol in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative liquid chromatography of this compound and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Establishing a hyperuricemia rat model using allopurinol and potassium oxonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing a hyperuricemia rat model using potassium oxonate as the inducing agent and allopurinol as a positive control for therapeutic intervention. This model is a robust and reproducible tool for studying the pathophysiology of hyperuricemia and for the preclinical evaluation of novel urate-lowering therapies.

Introduction

Hyperuricemia, characterized by elevated serum uric acid (SUA) levels, is a key risk factor for gout and is increasingly associated with cardiovascular and renal diseases.[1][2][3] In humans, uric acid is the final product of purine metabolism, as they lack the enzyme uricase which is present in most other mammals, including rats.[2][4] Therefore, to induce hyperuricemia in rats, it is necessary to inhibit uricase activity. Potassium oxonate (PO) is a potent and selective uricase inhibitor commonly used for this purpose.[1][5][6] this compound, a xanthine oxidase inhibitor, serves as a standard-of-care therapeutic agent in this model, effectively reducing SUA levels by blocking the production of uric acid.[2][7][8]

Data Presentation

The following tables summarize typical quantitative data expected from this experimental model. Values are presented as mean ± standard deviation (SD).

Table 1: Typical Serum Uric Acid (SUA) Levels in Different Experimental Groups

| Group | Treatment | Expected SUA (mg/dL) |

| Normal Control | Vehicle (e.g., distilled water, saline) | 1.0 - 2.0 |

| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) | 3.0 - 5.0 |

| Positive Control | Potassium Oxonate (250 mg/kg) + this compound (5 mg/kg) | 1.5 - 2.5 |

Note: These values are indicative and may vary based on the specific rat strain, age, and experimental conditions.[2][9]

Table 2: Example Dosages and Administration Routes

| Compound | Dosage | Administration Route | Frequency | Duration |

| Potassium Oxonate | 250 - 750 mg/kg | Oral gavage or Intraperitoneal (i.p.) injection | Once daily | 7 - 14 consecutive days |

| This compound | 5 mg/kg | Oral gavage | Once daily | Concurrent with PO administration |

Note: Dosages and administration routes should be optimized based on preliminary studies and specific experimental goals.[2][3][10]

Experimental Protocols

This section provides a detailed methodology for inducing hyperuricemia in rats and for the subsequent treatment with this compound.

Materials and Reagents

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Potassium oxonate (Sigma-Aldrich or equivalent)

-

This compound (Sigma-Aldrich or equivalent)

-

Vehicle for drug suspension (e.g., 0.5% sodium carboxymethylcellulose, distilled water, or normal saline)

-

Oral gavage needles

-

Syringes and needles for blood collection

-

Centrifuge

-

Serum analysis equipment for uric acid measurement

Experimental Procedure

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.[3]

-

Group Allocation: Randomly divide the animals into three groups (n=6-8 per group):

-

Group 1: Normal Control (NC): Receives the vehicle only.

-